molecular formula C10H8BrNS B1510105 2-(3-Bromo-4-methylphenyl)thiazole CAS No. 903522-18-9

2-(3-Bromo-4-methylphenyl)thiazole

Cat. No.: B1510105
CAS No.: 903522-18-9
M. Wt: 254.15 g/mol
InChI Key: HJELXNDQCXHNFF-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)thiazole is a chemical compound with the molecular formula C10H8BrNS . It is a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

Thiazoles, including this compound, can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with aromatic aldehydes . Another method involves the reaction of hydrazonoyl halides with 2-aminobenzenethiols .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Thiazoles, including this compound, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.15 . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anticancer Applications

A novel series of pharmacophores containing thiazole moieties were synthesized and evaluated as potent anticancer agents, showing significant in vitro anticancer activity against various cancer cell lines, including Hepatocellular carcinoma (HepG-2) (Gomha et al., 2017). This demonstrates the potential of thiazole derivatives as a foundation for developing new anticancer drugs.

Antihypertensive and Vasodilator Activity

2-Aryl-5-hydrazino-1,3,4-thiadiazoles, a class related to thiazole derivatives, have shown antihypertensive activity with a direct relaxant effect on vascular smooth muscle (Turner et al., 1988). These findings indicate their potential use in managing hypertension.

Antimicrobial Activity

New 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety were synthesized and demonstrated promising antimicrobial activities, including antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). This research highlights the potential of thiazole derivatives in developing new antimicrobial agents.

Corrosion Inhibition

2-Amino-4-methyl-thiazole and related compounds have been investigated for their corrosion inhibition properties for metals in various environments, including mild steel in HCl solution. These studies reveal that thiazole derivatives can effectively protect metals from corrosion, making them valuable in industrial applications (Yüce et al., 2014).

Materials Chemistry

Thiazolium-ion based organic ionic liquids (OILs) derived from thiazole derivatives have been shown to promote the benzoin condensation of benzaldehyde, indicating their utility in catalysis and materials science (Davis & Forrester, 1999).

Safety and Hazards

While specific safety and hazard information for 2-(3-Bromo-4-methylphenyl)thiazole is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for 2-(3-Bromo-4-methylphenyl)thiazole and similar compounds could involve further exploration of their therapeutic roles. Thiazoles are found in many potent biologically active compounds, and there is ongoing research into their potential uses in medicine .

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJELXNDQCXHNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728929
Record name 2-(3-Bromo-4-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903522-18-9
Record name 2-(3-Bromo-4-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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